

Application Note: Advanced In-Situ Formulation of High-Temperature Bis-Urea Greases

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N,N''-Propane-1,3-diylbis[N'-octadecylurea]*

CAS No.: 35674-65-8

Cat. No.: B3262508

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Executive Summary: The Supramolecular Advantage

Unlike metal soap greases (Lithium, Calcium) which rely on ionic interactions and weak Van der Waals forces, Bis-Urea greases function through supramolecular assembly. The thickening mechanism is driven by the formation of extensive hydrogen-bonding networks between the urea carbonyl (C=O) and amine hydrogen (N-H) groups.

This non-ionic network yields a thickener system with exceptional thermal stability (Dropping Point >260°C), inherent antioxidative properties, and resistance to shear thinning. However, the performance is strictly dependent on the in-situ reaction kinetics. Pre-formed urea thickeners dispersed in oil yield inferior rheological properties; the fiber network must be grown within the base oil matrix.

This application note details the protocol for synthesizing a high-performance MDI-Octylamine/Aniline bis-urea grease.

Chemical Architecture & Stoichiometry

The core reaction involves a diisocyanate and a mono-amine. For high-temperature applications, a hybrid amine approach (Aliphatic + Aromatic) is often preferred to balance thickening efficiency (Aliphatic) with thermal stability (Aromatic).

The Reaction

- Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI). (Preferred over TDI for lower volatility and higher thermal stability).
- Amine: Octylamine (C8) for fiber length/flexibility, or Aniline for rigidity.
- Base Oil: Polyalphaolefin (PAO) or Group III Mineral Oil. (Must be free of water to prevent side reactions).

Critical Parameter: The Isocyanate Index

Strict stoichiometric control is vital. Excess isocyanate leads to toxic unreacted NCO groups and age-hardening. Excess amine acts as a plasticizer, softening the grease.

- Target Ratio: 1.00 : 1.00 (NCO : NH₂)
- Safety Factor: Formulate with a 1-2% molar excess of amine to ensure total consumption of the isocyanate.

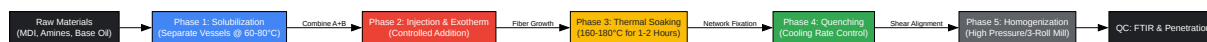
Manufacturing Protocol (In-Situ Synthesis)

Equipment Requirements

- Reactor: Jacketed vessel with contra-rotating scraper blades (Anchor agitator).
- Atmosphere: Nitrogen blanket (Essential to prevent NCO reaction with atmospheric moisture).
- Safety: Isocyanates are sensitizers. Full PPE and fume extraction are mandatory.

Workflow Diagram

The following diagram illustrates the critical thermal stages of the synthesis.



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Figure 1: Thermal processing workflow for in-situ bis-urea grease synthesis.

Step-by-Step Methodology

Phase 1: Pre-Solubilization (Segregation)

To prevent localized clumping, reactants are pre-dissolved in the base oil.

- Vessel A (Base): Charge 50% of the total Base Oil. Add the calculated mass of Amines. Heat to 60–80°C under agitation until fully dissolved.
- Vessel B (Feed): Charge 40% of the total Base Oil. Add MDI. Heat to 50–60°C until dissolved. Note: Do not overheat MDI to prevent dimerization.

Phase 2: The Reaction (The Exotherm)

- Increase agitation in Vessel A (Base) to high shear.
- Slowly inject the contents of Vessel B (MDI solution) into Vessel A.
- Observation: The mixture will turn opaque immediately as urea precipitates.
- Exotherm Control: The reaction is exothermic. Expect a temperature rise of 10–20°C. Maintain bulk temperature below 100°C during addition to prevent water vaporization (foaming) if trace moisture exists.

Phase 3: The "Cook" (Fiber Growth)

- Once addition is complete, ramp temperature to 160–180°C.
- Hold at this temperature for 60–120 minutes.

- Mechanism: This annealing phase allows the urea molecules to rearrange into thermodynamically stable, long-chain hydrogen-bonded fibrils. Insufficient cooking results in a "soupy" grease with low yield.

Phase 4: Quenching & Finishing

- Quench: Add the remaining 10% of Base Oil (cold) to rapidly drop the temperature.
- Cooling Rate:
 - Fast Cool: Yields smaller, more numerous fibers (Higher consistency, lower shear stability).
 - Slow Cool: Yields longer, thicker fibers (Better shear stability, slightly softer).
- Additives: Add antioxidants and anti-wear agents once temperature is below 80°C.
- Homogenization: Pass the grease through a 3-roll mill or high-pressure homogenizer (4000 psi). This is critical to de-agglomerate the urea clusters and fully wet the thickener.

Characterization & Validation

Mechanistic Validation: FTIR Spectroscopy

The most critical QC step is ensuring the complete consumption of isocyanate.

- Target: Disappearance of the -NCO peak at $\sim 2270\text{ cm}^{-1}$.
- Validation: Appearance of the Urea Carbonyl (C=O) peak at $\sim 1640\text{ cm}^{-1}$ and N-H stretch at $\sim 3300\text{ cm}^{-1}$.

H-Bonding Network Diagram

The following diagram visualizes the supramolecular network responsible for the grease structure.

Property	Test Method	Typical Value (Bis-Urea)	Lithium Complex Reference
Dropping Point	ASTM D2265	> 260°C (Often 300°C+)	~260°C
Penetration (60 strokes)	ASTM D217	265–295 (NLGI 2)	265–295
Shear Stability (100k strokes)	ASTM D217	< 20 unit change	< 30 unit change
Oxidation Stability	ASTM D942	Excellent (Ashless)	Good
Water Washout	ASTM D1264	Formulation Dependent	Good

Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
Grease is fluid (No thickening)	1. Water contamination in oil (Reacts with MDI). 2. Insufficient "Cook" time. 3. Incorrect Stoichiometry.	1. Dry base oil (<200ppm water). 2. Extend cook time at 170°C. 3. Verify Amine/NCO calculations.
Gritty Texture	1. Poor solubilization of MDI. 2. Fast addition causing local hotspots.	1. Ensure MDI is fully dissolved before injection. 2. Increase agitation speed during injection phase.
Hardening over time	Unreacted Isocyanate (Post-reaction curing).	Ensure slight excess of amine (1-2%) or increase cook time to ensure full conversion.
NCO Peak visible in FTIR	Incomplete reaction.	DO NOT USE. Toxic hazard. Re-process at high temp or discard.

References

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- ASTM International. ASTM D2265-20: Standard Test Method for Dropping Point of Lubricating Grease Over Wide Temperature Range. [[Link](#)]
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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